4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

Catalog No.
S3324930
CAS No.
345985-65-1
M.F
C16H14ClIO3
M. Wt
416.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyd...

CAS Number

345985-65-1

Product Name

4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde

Molecular Formula

C16H14ClIO3

Molecular Weight

416.64 g/mol

InChI

InChI=1S/C16H14ClIO3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3

InChI Key

RTMNFFXXTGHIJF-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde, also known as CBIEB, is a chemical compound that has recently gained significant attention among researchers due to its unique properties and potential applications in various fields of research and industry. In this paper, we will explore various aspects of CBIEB, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is a pale-yellow crystalline solid with a molecular weight of 494.44 g/mol and a melting point of 188°C. 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is also known as an iodinated aldehyde and is used as a radiotracer in medical imaging.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several physical and chemical properties that make it unique and valuable in various fields. The compound is sparingly soluble in water, but it is soluble in organic solvents such as ethanol, methanol, and chloroform. 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde exhibits weak fluorescence, which makes it useful for imaging applications. The compound also has a high molar absorption coefficient in the ultraviolet-visible region, which enhances its potency as a photosensitizer.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several chemical properties, such as reactivity towards nucleophilic and electrophilic species, and the ability to form covalent bonds with biological macromolecules. These properties make the compound useful in various chemical reactions and as a potential source of drug development.
Synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde involves several steps, starting from the alkylation of 2-chlorobenzyl alcohol with ethyl iodide, followed by a condensation reaction with 3-ethoxy-5-iodobenzaldehyde. The final product is purified using a column chromatography technique.
Characterization of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde involves various spectroscopic techniques such as NMR, IR, and mass spectrometry, which provide detailed information about the structure and properties of the compound.
such as chromatography and spectroscopy are used to determine the purity and concentration of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used techniques for the analysis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde. Spectroscopic techniques such as NMR, IR, and UV-Vis can also be used to analyze the compound.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several biological properties that make it useful in various applications. The compound shows anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It works by inducing apoptotic cell death and inhibiting tumor cell proliferation.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde also exhibits antibacterial activity against several bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound also has anti-inflammatory properties, which can be useful in treating various inflammatory disorders.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has low toxicity in scientific experiments. However, it is still essential to follow proper safety protocols when working with the compound. The compound is not classified as a hazardous material, but it can cause skin and eye irritation in some individuals. It is best to avoid inhalation, ingestion, and contact with skin and eyes while working with the compound.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several applications in scientific experiments, including:
1. Radiotracer for medical imaging: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is used as a radiotracer for PET imaging in medical diagnostic procedures.
2. Photosensitizer for photodynamic therapy: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has the potential to act as a photosensitizer for photodynamic therapy, a non-invasive treatment for various cancers.
3. Anticancer agent: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has anticancer activity against various cancer cell lines and can be used to develop new cancer drugs.
4. Antimicrobial agent: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde exhibits antibacterial activity, and its derivatives may be used to develop new antibiotics.
5. Anti-inflammatory agent: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has anti-inflammatory properties, which can be useful in treating various inflammatory disorders.
Several studies have been conducted on 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde to explore its potential applications in various fields. The compound has shown promising results in medical imaging, cancer treatment, and antimicrobial therapy. However, more research is needed to fully understand the mechanism of action and potential side effects of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde and its derivatives.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has potential implications in various fields of research and industry, such as:
1. Medical imaging: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can be used as a radiotracer for PET imaging, enabling earlier detection and more accurate diagnosis of various medical conditions.
2. Pharmacology: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde and its derivatives can be used to develop new drugs for cancer treatment and antimicrobial therapy.
3. Materials science: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde and its derivatives can be used in the synthesis of new materials with unique properties, such as fluorescent dyes and photosensitizers.
4. Nanotechnology: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde and its derivatives can be utilized in the production of nanoparticles for drug delivery and imaging applications.
5. Environmental science: 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can be used in the detection and monitoring of pollutants in the environment.
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several limitations, such as low solubility in water, which can limit its use in certain applications. Future research can focus on developing more water-soluble derivatives of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde with better pharmacological properties.
Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde and its derivatives. Future research can focus on developing more efficient synthesis procedures and discovering new applications for 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde in various fields.
In conclusion, 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is a unique and versatile compound with several potential applications in various fields of research and industry. Its physical and chemical properties, biological properties, and spectral properties make it a valuable tool for medical imaging, cancer treatment, and antimicrobial therapy. However, more research is needed to fully explore the potential of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde and its derivatives and to discover new applications for this valuable compound.

XLogP3

4.5

Dates

Modify: 2023-08-19

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